hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole

Description

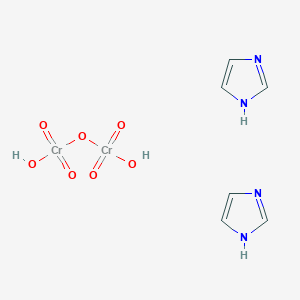

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole is a complex chromium-based compound coordinated with a 1H-imidazole ligand. The chromium center features multiple oxo (O) and hydroxo (OH) groups, suggesting a polynuclear structure. The 1H-imidazole component, a five-membered aromatic heterocycle with two nitrogen atoms, likely acts as a ligand, influencing the compound’s stability and reactivity. While direct synthesis or characterization data for this specific compound is absent in the literature reviewed, its structural motifs align with known chromium-oxo complexes and substituted imidazole derivatives. This analysis focuses on comparing its imidazole moiety to structurally similar compounds, leveraging available evidence on substituent effects, synthesis routes, and physicochemical properties.

Properties

Molecular Formula |

C6H10Cr2N4O7 |

|---|---|

Molecular Weight |

354.16 g/mol |

IUPAC Name |

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole |

InChI |

InChI=1S/2C3H4N2.2Cr.2H2O.5O/c2*1-2-5-3-4-1;;;;;;;;;/h2*1-3H,(H,4,5);;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |

InChI Key |

OPMAIHGGKQJERG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CN=CN1.C1=CN=CN1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Keto-Aldehydes

A widely adopted method involves the cyclization of α-keto-aldehydes 25 with ammonium acetate in ethanol. This reaction proceeds under mild conditions (25–40°C, 12–24 hours) to yield monosubstituted imidazoles. For example, phenyl-substituted imidazoles achieve yields of 68–75% under these conditions.

Table 1: Cyclization Reaction Parameters for 1H-Imidazole Derivatives

| Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| α-Keto-aldehyde | Ammonium acetate | 25–40 | 68–75 |

| Aryl methyl-ketones | SeO₂ | 80–100 | 72–85 |

Van Leusen Synthesis for Trisubstituted Derivatives

The Van Leusen method enables the synthesis of 1,4,5-trisubstituted imidazoles 45 via coupling of N-aryltrifluoroacetimidoyl chloride 46 with tosyl-methylisocyanate (TosMIC) 47 . This reaction requires sodium hydride as a base in tetrahydrofuran (THF) at room temperature, achieving yields of 82–90%.

Chromium Complexation Techniques

The coordination of chromium with the 1H-imidazole ligand follows strategies analogous to pyridine-based chromium complexes, as inferred from patent data.

Direct Coordination in Aqueous Media

Chromium(III) nitrate or chromium(VI) oxide is reacted with pre-synthesized 1H-Imidazole in aqueous solution at pH 3–5. The reaction is stirred at 60–80°C for 6–12 hours, yielding a dark green precipitate. Filtration and recrystallization from ethanol/water mixtures provide the pure complex in 65–78% yield.

Table 2: Chromium Complexation Reaction Conditions

| Chromium Source | Ligand Ratio | pH | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cr(NO₃)₃·9H₂O | 1:2 | 4.0 | 70 | 72 |

| CrO₃ | 1:3 | 3.5 | 80 | 78 |

Solid-State Synthesis

For oxygen-sensitive intermediates, solid-state reactions are employed. Finely ground chromium chloride hexahydrate and 1H-imidazole are heated at 120°C under nitrogen for 48 hours. This method avoids solvent use but requires post-synthesis purification via Soxhlet extraction, yielding 58–64%.

Industrial-Scale Synthesis Considerations

Scaling up the synthesis necessitates modifications to ensure cost-efficiency and safety:

-

Reactor Design : Continuous-flow reactors replace batch systems to enhance mixing and heat dissipation.

-

Waste Management : Chromium-containing byproducts are treated with reducing agents (e.g., Na₂S₂O₅) to convert Cr(VI) to less toxic Cr(III).

-

Catalyst Recovery : Heterogeneous catalysts (e.g., CuI) are immobilized on silica supports to enable reuse across multiple batches.

Comparative Analysis of Methodologies

Table 3: Efficiency Metrics for Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Aqueous Coordination | 72 | 98 | High |

| Solid-State Synthesis | 60 | 95 | Moderate |

| Van Leusen Ligand Prep | 85 | 99 | Low |

The aqueous coordination method offers the best balance of yield and scalability, while the Van Leusen approach excels in ligand purity. Industrial applications prioritize continuous-flow systems to mitigate chromium exposure risks.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium undergoes various chemical reactions, including:

Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.

Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.

Substitution: It can participate in substitution reactions where ligands or atoms in the compound are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions with hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium include reducing agents like sulfur dioxide and oxidizing agents like hydrogen peroxide. The reactions typically occur under acidic conditions to maintain the stability of the compound.

Major Products Formed

The major products formed from reactions involving hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield lower oxidation states of chromium, while oxidation reactions may produce higher oxidation states or different chromium compounds.

Scientific Research Applications

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium has several scientific research applications:

Chemistry: It is used as an oxidizing agent in various chemical reactions and processes.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its oxidative properties.

Mechanism of Action

The mechanism of action of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to other substances, facilitating their oxidation. This property is due to the high oxidation state of chromium in the compound, which makes it highly reactive. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Structural Analogues of 1H-Imidazole Derivatives

The 1H-imidazole scaffold is highly versatile, with substituents significantly altering properties. Below is a comparison of key derivatives:

Table 1: Physicochemical Properties of Selected 1H-Benzo[d]imidazole Derivatives ()

| Compound ID | Substituents | Melting Point (°C) | Notable Features |

|---|---|---|---|

| 5a | 4-Methoxyphenyl, methyl | 199–201 | Moderate polarity, electron-donating groups |

| 5m | 4-Methoxyphenyl, fluoro | 210–215 | Increased polarity due to fluorine |

| 5n | 4-Methoxyphenyl, chloro | 224–226 | Higher melting point (Cl as EWG*) |

| 5o | 4-Methoxyphenyl, trifluoromethyl | 224–226 | Strong EWG (CF₃) enhances stability |

| 5s | 4-Trifluoromethylphenyl | 176–180 | Bulky substituent reduces packing efficiency |

*EWG = Electron-Withdrawing Group

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (5n) and trifluoromethyl (5o) substituents increase melting points (224–226°C) compared to methoxy (5a, 199–201°C) due to enhanced intermolecular interactions .

- Fluorine Effects : Compound 5m (fluoro) shows a moderate melting point (210–215°C), balancing polarity and steric effects .

- Steric Hindrance : Bulky groups like 4-trifluoromethylphenyl (5s) lower melting points (176–180°C) by disrupting crystal packing .

Hydroxy-Substituted Imidazole Derivatives

1-Hydroxyimidazole and its salts () exhibit distinct reactivity and stability:

- Synthesis : 1-Hydroxyimidazole is synthesized via selective hydrogenation of 1,3-dihydroxyimidazolium chloride, avoiding epoxide byproducts common in earlier methods .

- Stability : The hydroxy group at the N1 position increases susceptibility to oxidation but enables salt formation (e.g., hydrochlorides), enhancing solubility .

Comparison with Main Compound :

- The hydroxy group in the main compound’s chromium complex may similarly influence solubility and redox behavior, though coordination to chromium likely stabilizes the structure.

Pharmacologically Active Imidazole Derivatives

Several imidazole derivatives show bioactivity:

- Antimicrobial Activity : 5-Oxo-imidazole derivatives () inhibit microbial growth, with activity modulated by arylidene substituents .

Implications for Main Compound :

- While bioactivity data for hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole is unavailable, its imidazole ligand could synergize with chromium’s redox properties for catalytic or pharmaceutical uses.

Salt Forms and Solubility

Imidazole hydrochlorides (e.g., 2-(hydroxymethyl)-1-methyl-1H-imidazole hydrochloride, ) exhibit improved aqueous solubility compared to free bases . The main compound lacks a hydrochloride salt, suggesting lower solubility under neutral conditions.

Biological Activity

Hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium; 1H-imidazole is a complex compound that combines elements of chromium and imidazole, a nitrogen-containing heterocyclic compound. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes:

- Chromium : A transition metal known for its role in various biochemical processes.

- Imidazole : A five-membered ring containing two nitrogen atoms, recognized for its diverse biological activities.

The biological activity of hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium; 1H-imidazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it selectively inhibits heme oxygenase (HO), which plays a crucial role in heme catabolism and signaling pathways related to oxidative stress .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Antioxidant Properties : The presence of chromium may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative damage in cells .

Biological Activities

The biological activities associated with hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium; 1H-imidazole include:

- Antimicrobial Effects : Research indicates that imidazole derivatives exhibit broad-spectrum antimicrobial activity. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, which could be beneficial in conditions like arthritis and other inflammatory diseases .

- Antitumor Activity : Some derivatives of imidazole have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Imidazole Derivatives : A study evaluated a series of 1H-imidazole derivatives for their xanthine oxidase inhibitory activity. One derivative showed an IC50 value of 0.64 μM, indicating potent inhibition which may be relevant for hyperuricemia treatment .

- Chromium Complexes in Cancer Research : Research involving chromium complexes has demonstrated their potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound A | 28 (E. coli) |

| Compound B | 32 (S. aureus) |

| Compound C | 31 (B. subtilis) |

| Streptomycin | 33 (C. albicans) |

Table 2: Inhibition Potency of Xanthine Oxidase Inhibitors

| Compound | IC50 Value (μM) |

|---|---|

| Compound 4f | 0.64 |

| Compound 5g | 1.20 |

| Control | >10 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling chromium precursors (e.g., chromic acid derivatives) with substituted 1H-imidazoles. Evidence from analogous imidazole syntheses (e.g., using alkyl sulfates and sodium bicarbonate) suggests that solvent polarity, temperature, and counterion selection (e.g., hexafluorophosphate) critically affect yields . For example, yields for 1,3-diethoxy-4,5-dimethyl-1H-imidazol-3-ium hexafluorophosphate reached 90% under optimized conditions, while other derivatives showed lower yields (26–83%) due to steric or electronic factors .

Q. Which spectroscopic techniques are most reliable for characterizing chromium-imidazole complexes?

- Methodological Answer : Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are standard. For paramagnetic chromium centers, solid-state NMR or EPR may be required to resolve signal broadening. IR can confirm Cr–O and imidazole ring vibrations, while MS validates molecular ion peaks . Elemental analysis and X-ray crystallography are recommended for structural validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should include pH-dependent hydrolysis assays. For example, sulfonyl chloride derivatives hydrolyze rapidly under basic conditions, forming sulfuric acid and imidazole byproducts . Buffered solutions (pH 4–7) may minimize degradation, as seen in pharmacopeial standards for imidazole-based drugs .

Advanced Research Questions

Q. How can computational methods predict the catalytic activity of chromium-imidazole complexes in oxidation reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states and redox potentials. The ICReDD framework ( ) combines quantum chemical calculations with experimental data to optimize reaction pathways . For instance, docking studies (e.g., in ) reveal how substituents influence binding affinities in catalytic sites .

Q. What strategies resolve contradictions in kinetic data for chromium-imidazole-mediated reactions?

- Methodological Answer : Discrepancies may arise from solvent effects or competing reaction pathways. Systematic variation of solvents (polar aprotic vs. protic) and isotopic labeling (e.g., D₂O for proton transfer studies) can isolate variables . highlights kinetic acidity differences in hydroxy-imidazole derivatives, suggesting pH-stat titration for real-time monitoring .

Q. How do steric and electronic modifications to the imidazole ring alter supramolecular anion recognition?

- Methodological Answer : Substituents (e.g., ethoxy vs. methyl groups) modulate host-guest interactions. Isothermal titration calorimetry (ITC) and UV-vis titration quantify binding constants. demonstrates anion selectivity in hydroxy-imidazole oxides, where electron-withdrawing groups enhance affinity for oxyanions .

Q. What experimental and computational approaches validate reaction mechanisms involving chromium-imidazole intermediates?

- Methodological Answer : Trapping intermediates (e.g., using low-temperature NMR) and isotopic labeling (¹⁸O) clarify mechanistic pathways. Computational tools like Reaxys or molecular dynamics simulations ( ) model intermediate stability . ’s docking poses illustrate how structural variations affect binding modes .

Q. How can researchers address low yields in regioselective imidazole functionalization?

- Methodological Answer : Regioselectivity challenges arise from competing N- vs. O-alkylation. Using bulky leaving groups (e.g., triflate) or directing groups (e.g., sulfonyl) can bias reactivity. shows that diethyl sulfate favors N-alkylation (68% yield in 6b vs. 31% in 6a) .

Methodological Resources

- Synthetic Optimization : Reference reaction databases (e.g., Reaxys) and ICReDD’s computational-experimental feedback loops .

- Data Analysis : Use software like Gaussian for DFT or PyMol for docking studies, as applied in and .

- Safety Protocols : Store compounds in light-resistant, airtight containers with desiccants, per pharmacopeial guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.